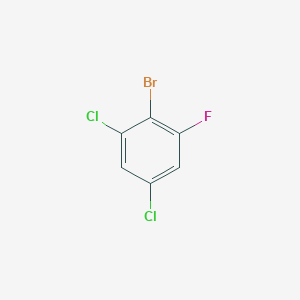

2-Bromo-1,5-dichloro-3-fluorobenzene

Description

2-Bromo-1,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.88 g/mol. The compound features bromine, chlorine, and fluorine substituents at positions 2, 1/5, and 3, respectively, on the benzene ring.

Properties

IUPAC Name |

2-bromo-1,5-dichloro-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZZZUSFPGSBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dichloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes the following steps:

Bromination: The addition of a bromine atom to the fluorinated benzene derivative.

Chlorination: The incorporation of chlorine atoms into the brominated fluorobenzene.

Industrial Production Methods

Industrial production of 2-Bromo-1,5-dichloro-3-fluorobenzene often employs continuous flow processes to enhance yield and safety. For example, the tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dichloro-3-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.

Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups .

Scientific Research Applications

2-Bromo-1,5-dichloro-3-fluorobenzene is used in scientific research for several purposes:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.

Materials Science: Its unique structure makes it valuable in the creation of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dichloro-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions include electrophilic and nucleophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the halogen atoms .

Comparison with Similar Compounds

1-Bromo-2,5-dichloro-3-fluorobenzene (CAS 202865-57-4)

- Molecular Weight : 243.88 g/mol (identical to the target compound).

- Substituents : Bromine at position 1, chlorine at positions 2 and 5, fluorine at position 3.

- Evidence suggests that substituent positioning significantly impacts water solubility and receptor interactions; for example, 2-fluoro-1,3-dimethylbenzene (CAS 443-88-9) exhibits higher solubility (0.46 mmol/L) than its brominated analog (0.10 mmol/L) .

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS 17318-08-0)

- Substituents : Bromine at position 5, chlorine at positions 1 and 3, fluorine at position 2.

- Implications : The fluorine at position 2 may increase electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution compared to the target compound.

Halogen-Substituted Analogs

2-Bromo-1,5-difluoro-3-methylbenzene (CAS 1807135-08-5)

- Molecular Weight : 207.02 g/mol.

- Substituents : Bromine at position 2, fluorine at positions 1 and 5, methyl group at position 3.

- Comparison: The replacement of chlorine with fluorine reduces molecular weight by ~36.86 g/mol.

3-Chloro-1,5-difluorobenzene

- Substituents : Chlorine at position 3, fluorine at positions 1 and 5.

- Key Contrast : The absence of bromine reduces molecular weight and polarizability, likely diminishing its utility in heavy atom-dependent reactions (e.g., X-ray crystallography).

Nitro-Substituted Derivatives

2-Bromo-1-fluoro-4-nitrobenzene

- Substituents : Bromine at position 2, fluorine at position 1, nitro group at position 4.

- Reactivity : The nitro group is strongly electron-withdrawing, making this compound more reactive in nucleophilic aromatic substitution compared to the target compound, which lacks nitro functionality .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

Solubility and Receptor Interactions: Substituted benzenes with bromine and fluorine exhibit a solubility cut-off effect (0.10–0.46 mmol/L) linked to GABAA receptor modulation .

Steric and Electronic Effects : Positional isomers (e.g., bromine at position 1 vs. 2) influence steric bulk and electronic distribution, affecting reaction pathways and biological target engagement.

Synthetic Utility : Brominated analogs are valuable intermediates in cross-coupling reactions, whereas nitro-substituted derivatives prioritize reactivity over stability .

Biological Activity

2-Bromo-1,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F. Its unique structure, characterized by multiple halogen substituents, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential applications in drug development, and relevant case studies.

- Molecular Weight : 243.89 g/mol

- Density : 1.823 g/cm³

- Boiling Point : Approximately 232°C

The halogenated nature of this compound enhances its ability to interact with various biological macromolecules, making it a subject of interest for enzyme inhibition and protein-ligand interactions.

The biological activity of 2-Bromo-1,5-dichloro-3-fluorobenzene primarily involves its electrophilic nature, allowing it to participate in nucleophilic aromatic substitution reactions. This property enables the compound to form stable interactions with nucleophiles such as amines and thiols, which may lead to enzyme inhibition or modulation of protein functions.

Enzyme Inhibition Studies

Research has indicated that compounds similar to 2-Bromo-1,5-dichloro-3-fluorobenzene can act as enzyme inhibitors. For example:

- Target Enzymes : Various studies have focused on the inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.

- Inhibition Mechanism : The compound's halogen substituents may stabilize the enzyme-substrate complex or alter the active site conformation, leading to reduced enzymatic activity.

Case Studies

- Study on Protein-Ligand Interactions : A study demonstrated that 2-Bromo-1,5-dichloro-3-fluorobenzene could effectively inhibit specific protein targets involved in cancer pathways. The binding affinity was assessed using surface plasmon resonance (SPR), showing significant interaction with the target protein.

- Agrochemical Applications : Another investigation explored its potential as an agrochemical agent, where it showed promising results in inhibiting plant pathogens through disruption of their metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-1,5-dichloro-3-fluorobenzene, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2,4-dichloro-5-fluorobenzene | Different substitution pattern | Varies in reactivity due to different halogen positions |

| 2,5-Dichloro-3-fluorobromobenzene | Halogen placement differs | Affects chemical behavior significantly |

| 1-Bromo-3-chloro-5-fluorobenzene | Alternative substitution pattern | Used in different synthetic applications |

The specific substitution pattern of 2-Bromo-1,5-dichloro-3-fluorobenzene contributes to its distinct reactivity and potential applications in synthetic chemistry that may not be achievable with other derivatives.

Applications in Drug Development

Due to its biological activity and ability to interact with key enzymes and proteins, 2-Bromo-1,5-dichloro-3-fluorobenzene is being investigated for:

- Drug Design : As a scaffold for developing new pharmaceuticals targeting specific biological pathways.

- Therapeutic Agents : Potential use in treating diseases related to metabolic dysfunctions or infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.